3-butyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
Description
3-Butyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core structure fused with a benzene ring and a pyrone ring (Figure 1). The compound features three key substituents:
- 4-Methyl group: A methyl substituent at position 4, common in bioactive coumarins, which may stabilize the aromatic system .
- 7-(2-Oxo-2-phenylethoxy) group: A ketone-containing phenoxy moiety at position 7, contributing to electronic effects and hydrogen-bonding capabilities .
This compound is synthesized via nucleophilic substitution at the 7-hydroxy position of 4-methylcoumarin intermediates, followed by alkylation or acylation to introduce the 3-butyl and 7-(2-oxo-2-phenylethoxy) groups (synthetic details in Section 3).
Properties
Molecular Formula |
C22H22O4 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-butyl-4-methyl-7-phenacyloxychromen-2-one |
InChI |
InChI=1S/C22H22O4/c1-3-4-10-19-15(2)18-12-11-17(13-21(18)26-22(19)24)25-14-20(23)16-8-6-5-7-9-16/h5-9,11-13H,3-4,10,14H2,1-2H3 |
InChI Key |
YRKHCBXJUVCNNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C2=C(C=C(C=C2)OCC(=O)C3=CC=CC=C3)OC1=O)C |
Origin of Product |
United States |
Biological Activity
3-butyl-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a synthetic compound belonging to the chromenone class, which has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C22H22O4
Molecular Weight: 350.4 g/mol
IUPAC Name: this compound
The compound features a chromenone backbone, known for its versatility in biological applications. Its unique substituents contribute to its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in various metabolic pathways, impacting processes such as inflammation and cancer progression.
- Receptor Binding: It interacts with specific receptors on cell membranes, leading to altered cellular signaling and responses.
- Antioxidant Activity: The compound exhibits significant antioxidant properties, which may protect cells from oxidative stress and damage.
- Anti-inflammatory Effects: Research indicates that it can modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 15.5 | Inhibition of proliferation |
| HeLa | 12.8 | Induction of apoptosis |
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects through various assays, including the inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX). The results indicate a dose-dependent inhibition of these enzymes.
| Enzyme | IC50 (µM) | Effect |
|---|---|---|
| COX-1 | 20.0 | Moderate inhibition |
| COX-2 | 18.5 | Significant inhibition |
Case Studies
- Study on Antioxidant Activity: A study published in the Journal of Medicinal Chemistry assessed the antioxidant potential of several chromenone derivatives, including this compound. The compound demonstrated a high radical scavenging activity comparable to standard antioxidants like ascorbic acid.
- In Vivo Studies: In vivo studies conducted on animal models revealed that administration of the compound significantly reduced tumor growth and improved survival rates in mice bearing xenograft tumors derived from human cancer cell lines.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Coumarin Derivatives
Physicochemical Properties
- The 3-hexyl analog () exhibits even greater hydrophobicity.
- Hydrogen Bonding: The 7-(2-oxo-2-phenylethoxy) group enables hydrogen-bond donor/acceptor interactions, similar to the 7-(2-oxopropoxy) substituent in . However, the phenyl ring in the target compound may enhance π-π stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
